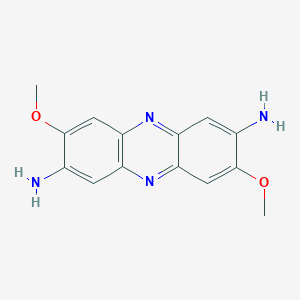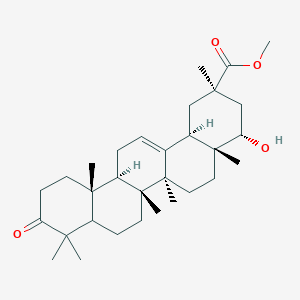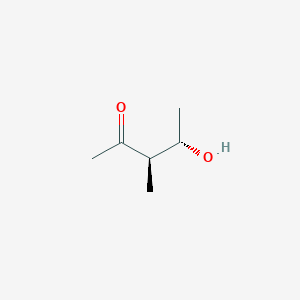
3-(溴甲基)吡啶-2-甲腈
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including structures similar to 3-(Bromomethyl)pyridine-2-carbonitrile, often involves carbon-carbon coupling reactions. A study by Ghiasuddin et al. (2018) on novel pyridine derivatives synthesized via carbon-carbon coupling showcases the importance of such reactions in creating compounds with varied biological and chemical properties (Ghiasuddin et al., 2018).
Molecular Structure Analysis
X-ray diffraction (XRD) and spectroscopic techniques are commonly used to characterize the molecular structure of pyridine derivatives. For instance, the structural analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a related compound, provided insights into its molecular geometry and intermolecular interactions, which are critical for understanding the chemical behavior of these compounds (Tranfić et al., 2011).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, due to the presence of reactive groups such as the bromomethyl group in 3-(Bromomethyl)pyridine-2-carbonitrile. These reactions are fundamental in extending the pyridine framework and introducing new functional groups that enhance the compound's utility in further chemical synthesis (Victory et al., 1993).
科学研究应用
-
Chemical Synthesis
- Summary of Application : “3-(Bromomethyl)pyridine-2-carbonitrile” is often used as a reagent in chemical synthesis . It can participate in various reactions to form new compounds.
- Methods of Application : The specific methods of application can vary widely depending on the reaction being performed. For example, it might be mixed with other reagents under specific conditions of temperature and pressure .
- Results or Outcomes : The outcomes of these reactions are new chemical compounds. The exact nature of these compounds would depend on the other reagents used and the conditions of the reaction .
-
Material Science
- Summary of Application : This compound could potentially be used in the development of new materials . Its properties might make it useful in creating materials with specific characteristics.
- Methods of Application : Again, the methods of application would depend on the specific material being developed. It might be used in a reaction to create a new compound, which is then used in the creation of the material .
- Results or Outcomes : The results would be the creation of a new material with properties influenced by the use of “3-(Bromomethyl)pyridine-2-carbonitrile” in its synthesis .
-
Pharmaceutical Research
- Summary of Application : This compound could be used in the synthesis of new pharmaceuticals . Its properties might make it useful in creating drugs with specific characteristics.
- Methods of Application : The methods of application would depend on the specific drug being developed. It might be used in a reaction to create a new compound, which is then used in the creation of the drug .
- Results or Outcomes : The results would be the creation of a new drug with properties influenced by the use of “3-(Bromomethyl)pyridine-2-carbonitrile” in its synthesis .
-
Biological Research
- Summary of Application : “3-(Bromomethyl)pyridine-2-carbonitrile” could potentially be used in biological research . For example, it could be used in the synthesis of potentially biologically active pyran and pyridine derivatives .
- Methods of Application : The compound could be reacted with aromatic aldehydes and malononitrile to generate these derivatives .
- Results or Outcomes : The results would be the creation of new compounds that could potentially have biological activity .
-
Colorimetric and Fluorescence Chemosensor
- Summary of Application : “3-(Bromomethyl)pyridine-2-carbonitrile” could potentially be used in the synthesis of colorimetric and fluorescence chemosensors . These sensors could be used to detect and measure physical quantities and convert them into signals that can be read by observers or instruments.
- Methods of Application : The compound could be used in a reaction with other chemicals to create a new compound, which is then used in the creation of the sensor .
- Results or Outcomes : The results would be the creation of a new sensor with properties influenced by the use of “3-(Bromomethyl)pyridine-2-carbonitrile” in its synthesis .
-
Synthesis of Biologically Active Pyran and Pyridine Derivatives
- Summary of Application : “3-(Bromomethyl)pyridine-2-carbonitrile” could potentially be used in the synthesis of potentially biologically active pyran and pyridine derivatives .
- Methods of Application : The compound could be reacted with aromatic aldehydes and malononitrile to generate these derivatives .
- Results or Outcomes : The results would be the creation of new compounds that could potentially have biological activity .
属性
IUPAC Name |
3-(bromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLVCQAYWTRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438893 | |
| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)pyridine-2-carbonitrile | |
CAS RN |
116986-13-1 | |
| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

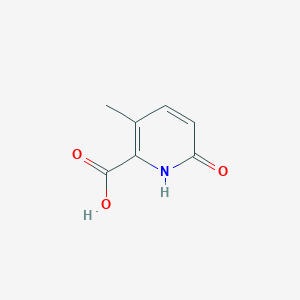
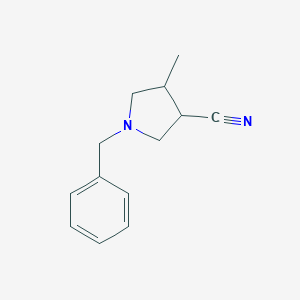
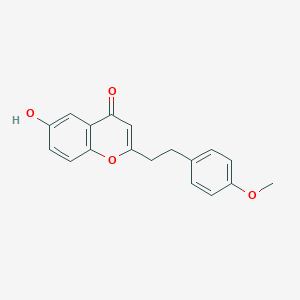
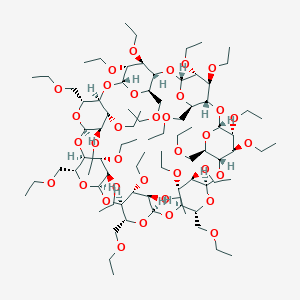
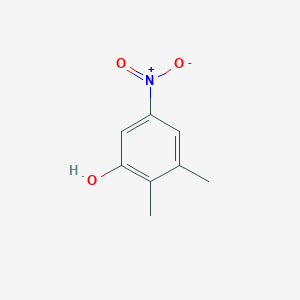
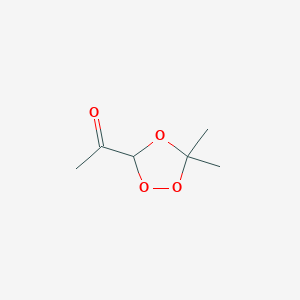
acetate](/img/structure/B56186.png)

![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

